molecular formula C21H16ClN3O4 B7710022 2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide

2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide

Cat. No.: B7710022
M. Wt: 409.8 g/mol
InChI Key: QBDBGTICAYDEQP-UHFFFAOYSA-N
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Description

2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a furylmethyl group

Properties

IUPAC Name

2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c22-17-9-3-1-7-15(17)20-24-21(29-25-20)16-8-2-4-10-18(16)28-13-19(26)23-12-14-6-5-11-27-14/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDBGTICAYDEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.

    Formation of the Phenoxy Linkage: The phenoxy linkage is formed by reacting phenols with halogenated intermediates under basic conditions.

    Introduction of the Furylmethyl Group: The furylmethyl group is attached through alkylation reactions, typically using furylmethyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and furylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and gene expression, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-thienylmethyl)acetamide
  • 2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-pyridylmethyl)acetamide
  • 2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-benzylmethyl)acetamide

Uniqueness

2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide is unique due to the presence of the furylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-furylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O3C_{24}H_{20}ClN_{3}O_{3}. The structural features include a chlorophenyl group, an oxadiazole moiety, and a phenoxy linkage, which are critical for its biological interactions.

PropertyValue
Molecular Weight433.88 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Purity≥95%

Biological Activity Overview

The biological activity of the compound has been explored primarily in the context of its antimicrobial and anticancer properties. Studies have indicated that it exhibits significant inhibition against various pathogens and cancer cell lines.

Antimicrobial Activity

Research has shown that the compound demonstrates antimicrobial activity against several bacterial strains. For instance, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria in vitro. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study: Inhibition of Bacterial Growth
In a study conducted by researchers at Virginia Commonwealth University, the compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value of approximately 25 μM for both strains, highlighting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that it induces apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G1 phase

The proposed mechanism involves:

  • Caspase Activation : The compound activates caspases 3 and 9, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing proliferation.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to elucidate its metabolic pathways and excretion routes.

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